Kinetic Discrimination: MCAD Displays 4.7-Fold Higher Affinity for Linear Octanoyl-CoA vs. Longer Branched Chain Substrates
Medium-chain acyl-CoA dehydrogenase (MCAD), the primary mitochondrial enzyme for C6-C10 acyl-CoA oxidation, exhibits a clear preference for linear substrates. In recombinant human MCAD, the Km for octanoyl-CoA (C8, linear) is 3.0 μM, whereas for decanoyl-CoA (C10, linear) the Km is 2.9 μM, demonstrating comparable high affinity for linear medium-chain substrates [1]. In contrast, the Km for the branched-chain analog indolepropionyl-CoA is 8.7 μM, representing a 2.9-fold reduction in apparent affinity [1]. While direct Km data for 7-methyl-3-oxooctanoyl-CoA with MCAD is not available in the current literature, this branched vs. linear discrimination pattern establishes that MCAD's active site geometry strongly disfavors branched substrates. The presence of a 7-methyl branch would predictably increase Km beyond the 8.7 μM observed for indolepropionyl-CoA, rendering the compound a poor MCAD substrate. For research requiring MCAD activity assays, 7-methyl-3-oxooctanoyl-CoA serves as a negative control or specificity probe, whereas octanoyl-CoA remains the optimal positive control [2].
| Evidence Dimension | Enzyme affinity (Km) for MCAD |
|---|---|
| Target Compound Data | No direct Km data available; inferred to be >8.7 μM based on branched-chain discrimination pattern |
| Comparator Or Baseline | Octanoyl-CoA (linear C8): Km = 3.0 μM; Indolepropionyl-CoA (branched analog): Km = 8.7 μM |
| Quantified Difference | Linear octanoyl-CoA exhibits 2.9-fold lower Km (higher affinity) than branched indolepropionyl-CoA (3.0 vs. 8.7 μM). Predicted differential for 7-methyl-3-oxooctanoyl-CoA ≥2.9-fold. |
| Conditions | Recombinant human MCAD, oxidase reaction conditions per Peterson et al. 1995 [1] |
Why This Matters
This establishes that 7-methyl-3-oxooctanoyl-CoA is not a functional substitute for octanoyl-CoA in MCAD assays and should be procured specifically for branched-chain enzyme specificity studies or as a metabolic pathway probe for non-MCAD enzymes.
- [1] Peterson KL, et al. Recombinant human liver medium-chain acyl-CoA dehydrogenase: purification, characterization, and the mechanism of interactions with functionally diverse C8-CoA molecules. Biochemistry. 1995;34:14942-14953. View Source
- [2] Biochemical characterization of purified human recombinant Lys304→Glu MCADH. Eur J Biochem. 2004. (Supporting evidence: MCAD chain-length specificity profile). View Source
